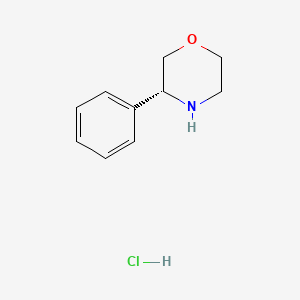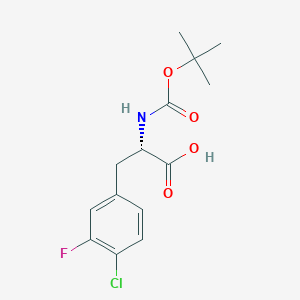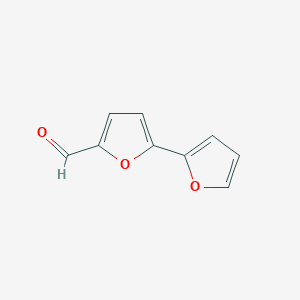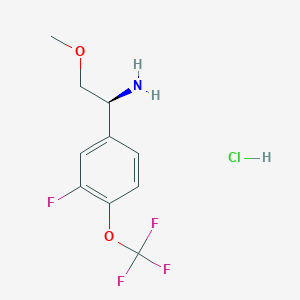
(4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole), also known as CPDPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDPO is a chiral molecule that belongs to the family of bisoxazoles, which are known for their ability to bind to metal ions and form coordination complexes. In
Scientific Research Applications
Structural and Conformational Analysis
The structural and conformational properties of compounds similar to (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) have been extensively studied. For instance, compounds with 4,5-dihydro-3H-1,2,4-triazole systems and cyclopentane rings have been analyzed for their planarity and conformation. Such studies often focus on the dihedral angles between different rings in the molecule and how these structures are stabilized, primarily through van der Waals interactions (Mague et al., 2014).
Synthesis of Complex Compounds
Research has also been conducted on the synthesis of complex compounds involving elements like the cyclopentane ring. For example, studies have explored the synthesis of spiro[cyclopentane-1,4′-perhydro-[1,3,2]diazaphosphole] derivatives, which are structurally related to the compound . These studies often involve interactions of specific substances containing two functional groups (Omran & Moustafa, 2006).
Catalytic Applications in Chemistry
There's research indicating that similar compounds are used as ligands in stereoselective transition-metal catalysis. For instance, axially chiral bis(4,5-dihydrooxazoles) have been synthesized and used in catalytic behaviors, such as in asymmetric cyclopropanation of styrene with ethyl diazoacetate (Rippert, 1998).
Polymer Synthesis and Properties
The compound's structure, particularly the cyclopentane ring, has implications in the synthesis and properties of polymers. Research into the synthesis and characterization of polymers derived from compounds like 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane, which are closely related structurally, has been conducted. These studies often focus on aspects like thermal stability and solubility, highlighting their potential applications in high-performance polymers (Ankushrao et al., 2017).
properties
IUPAC Name |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-3-9-17(10-4-1)19-15-26-21(24-19)23(13-7-8-14-23)22-25-20(16-27-22)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2/t19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYVXKTMXQMID-WOJBJXKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


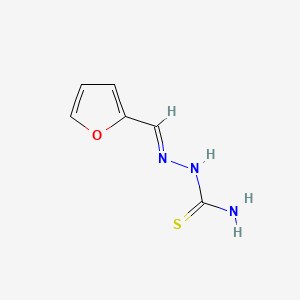
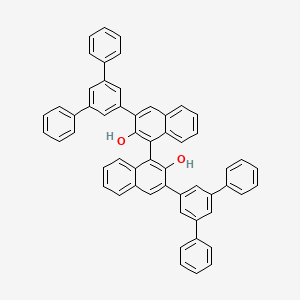
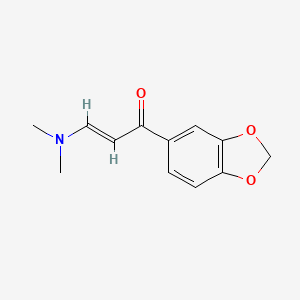


![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)
